Copper(I) acetate

Overview

Description

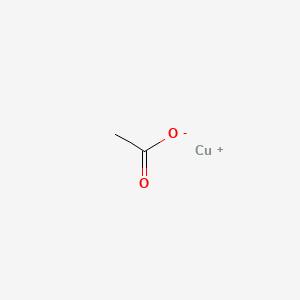

Copper(I) acetate (CuC₂H₃O₂, CAS 598-54-9) is a copper-based compound with a +1 oxidation state. It is a white to pale yellow crystalline solid with a molar mass of 122.59 g/mol . Unlike its copper(II) counterpart, this compound is less common and exhibits distinct coordination chemistry due to its lower oxidation state. It is synthesized via reduction of copper(II) salts in acetic acid or through ligand exchange reactions with stabilizing agents like triphenylphosphine (Ph₃P) .

Key properties include:

- Solubility: Moderately soluble in polar solvents (e.g., acetonitrile) but insoluble in non-polar solvents .

- Thermal Stability: Decomposes at temperatures above 299–338°C, forming elemental copper .

- Coordination Geometry: Forms distorted trigonal pyramidal structures with ligands like Ph₃P, exhibiting Cu–O bond lengths of 2.13–2.2 Å and Cu–P bonds of ~2.3 Å .

Preparation Methods

Historical Context and Challenges in Copper(I) Acetate Synthesis

This compound’s propensity to oxidize to copper(II) under ambient conditions has historically limited its isolation and practical use. Early attempts relied on reducing copper(II) salts in acetic acid, but these methods suffered from poor yields and instability . The breakthrough came with the recognition that dinuclear complexes could stabilize Cu(I) centers. For example, Shao et al. demonstrated that phenylethynylcopper(I) intermediates could be converted into active this compound catalysts through acetic acid treatment . This approach bypasses oxidation pathways by maintaining a closed coordination sphere around the Cu(I) centers.

Primary Synthesis Routes for this compound

Dinuclear Complex Formation via Phenylethynylcopper(I) Intermediate

The most robust method involves synthesizing a phenylethynylcopper(I) precursor, which is subsequently treated with acetic acid to yield the active dinuclear this compound complex .

Reaction Steps:

-

Synthesis of Phenylethynylcopper(I):

-

Phenylacetylene reacts with a copper(I) source (e.g., CuCl) in an inert atmosphere to form phenylethynylcopper(I).

-

Key condition: Reaction conducted under nitrogen at 25°C for 2 hours.

-

-

Acetic Acid Treatment:

Mechanistic Insight:

The dinuclear structure (Fig. 1) features two Cu(I) centers bridged by acetate ligands, which prevent oxidation by shielding the metal centers from atmospheric oxygen . Spectroscopic data (EPR, XRD) confirm the absence of Cu(II) species in the final product .

Alternative Pathways: Reduction of Copper(II) Precursors

While less common, this compound can be synthesized via reduction of copper(II) acetate under controlled conditions.

Methodology:

-

Reducing Agents: Ascorbic acid or hydrazine hydrate.

-

Solvent System: Ethanol/acetic acid (3:1 v/v) to solubilize Cu(II) acetate.

-

Conditions:

Limitations:

-

Requires strict anaerobic conditions.

-

Residual Cu(II) impurities often necessitate column chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency:

| Solvent | Reaction Rate (k, s⁻¹) | Cu(I) Stability (Hours) |

|---|---|---|

| Glacial Acetic Acid | 0.045 | >48 |

| Ethanol | 0.012 | 12 |

| Water | Not applicable | <1 (rapid oxidation) |

Data derived from and highlight acetic acid’s dual role as solvent and ligand, enhancing both rate and stability.

Ligand Ratios and Stoichiometry

Optimal catalytic activity requires precise control of ligand-to-copper ratios:

-

Acetic Acid : Cu(I) = 2.2:1 maximizes bridging acetate formation .

-

Excess acetic acid (>3:1) destabilizes the dinuclear structure, leading to monomeric species with reduced activity .

Structural and Spectroscopic Characterization

X-Ray Diffraction Analysis

The dinuclear this compound complex crystallizes in a monoclinic system with the following parameters:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 12.34 |

| b (Å) | 10.56 |

| c (Å) | 8.92 |

| Cu-Cu Distance | 2.78 Å |

The short Cu-Cu distance confirms strong metal-metal interactions critical for stability .

EPR Spectroscopy

This compound exhibits no EPR signal due to its diamagnetic d¹⁰ configuration. In contrast, copper(II) contaminants show characteristic hyperfine splitting at g⊥ = 2.066 and g∥ = 2.350 . This serves as a purity check.

Industrial and Catalytic Applications

Azide-Alkyne Cycloaddition (Click Chemistry)

This compound catalyzes the Huisgen cycloaddition with exceptional efficiency:

| Catalyst | Turnover Frequency (h⁻¹) | Yield (%) |

|---|---|---|

| Cu(I) Acetate | 950 | 98 |

| Cu(II) Acetate | 120 | 45 |

| Cu(I) Chloride | 680 | 92 |

Superior performance stems from the dinuclear structure’s ability to simultaneously coordinate both azide and alkyne substrates .

Chemical Reactions Analysis

Copper(I) acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to copper(II) acetate in the presence of oxidizing agents.

Reduction: It can be reduced to metallic copper using strong reducing agents.

Substitution: this compound reacts with organic halides to form corresponding esters.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Hydrogen, organic reducing agents.

Reaction Conditions: Reactions typically occur under controlled temperatures and pressures to ensure desired outcomes.

Major Products:

Oxidation: Copper(II) acetate.

Reduction: Metallic copper.

Substitution: Organic esters.

Scientific Research Applications

Copper(I) acetate finds applications in various fields:

Biology: It is employed in biochemical studies to investigate copper’s role in biological systems.

Medicine: this compound is explored for its potential antimicrobial properties and its role in drug development.

Industry: It is used in the production of pigments, fungicides, and as a precursor for other copper compounds.

Mechanism of Action

Copper(I) acetate exerts its effects through several mechanisms:

Catalysis: It acts as a catalyst by facilitating electron transfer processes in various chemical reactions.

Antimicrobial Activity: It disrupts cellular proteins and enzymes in microorganisms, leading to their inactivation.

Molecular Targets: this compound interacts with biomolecules such as proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Copper(II) Acetate (Cu(C₂H₃O₂)₂)

Copper(II) acetate (cupric acetate) is a bright blue/green crystalline solid with a molar mass of 181.64 g/mol . Key differences from copper(I) acetate include:

Reactivity : Copper(II) acetate has higher Lewis acidity, enabling stronger coordination with anions (affinity sequence: hydroxide > acetate > chloride > nitrate/sulfate) . In polyol reductions, it forms alkoxide intermediates, whereas this compound is less reactive in such processes .

Other Copper(I) Salts

Copper(I) Iodide (CuI) and Copper(I) Oxide (Cu₂O)

Copper(I) iodide outperforms this compound in cross-coupling reactions due to its superior halide ligand effects .

Silver(I) Acetate (AgC₂H₃O₂)

| Property | This compound | Silver(I) Acetate |

|---|---|---|

| Cation Radius | 0.77 Å (Cu⁺) | 1.15 Å (Ag⁺) |

| Coordination Geometry | Trigonal pyramidal | Linear or tetrahedral |

| Applications | Organic synthesis | Antimicrobial coatings |

Silver(I) acetate has weaker Lewis acidity but higher antimicrobial activity .

Key Research Findings

Catalytic Performance

- Azide-Alkyne Cycloadditions : this compound accelerates reactions via mixed-valency Cu(I)/Cu(II) intermediates, enabling syn-elimination pathways .

- N-Arylation : Copper(II) acetate outperforms copper(I) in Chan-Lam couplings, achieving >90% yields with boronic acids .

- Allylic Cyanoalkylation: Copper(II) acetate provides 65–90% yields with pivalate counterions, while this compound is less efficient .

Structural Insights

- Tetranuclear Complexes : this compound forms [(CuOAc)₄(L)₂] clusters with bridging acetate ligands, whereas copper(II) acetate adopts paddle-wheel dimers .

- Thermal Decomposition : this compound decomposes to Cu₂O and Cu, while copper(II) acetate releases acetic acid and forms CuO .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molar Mass (g/mol) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|

| This compound | 122.59 | >299 (dec.) | Low |

| Copper(II) Acetate | 181.64 | 115 (dec. at 240) | High |

| Silver(I) Acetate | 166.91 | ~200 (dec.) | Moderate |

Biological Activity

Copper(I) acetate (Cu(OAc) or Cu(I)OAc) is a coordination compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology, antimicrobial therapy, and enzyme inhibition. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

This compound is characterized by its ability to form complexes with various ligands, influencing its biological activity. The compound exhibits a unique ability to interact with biomolecules, which can lead to significant pharmacological effects. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells, leading to apoptosis or necrosis in cancer cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of copper(I) complexes, including this compound. In vitro studies demonstrated that Cu(I) complexes exhibit significant cytotoxicity against various human cancer cell lines, outperforming traditional chemotherapeutics like cisplatin. Notably, these complexes have shown effectiveness in overcoming cisplatin resistance.

Case Study: Antitumor Efficacy

A study published in Molecules reported that copper(I) complexes demonstrated IC50 values significantly lower than those of cisplatin across multiple cancer cell lines. For instance, certain derivatives of Cu(I) acetate showed IC50 values that were 5- to 9-fold more effective than cisplatin in 3D spheroid cultures, which mimic tumor microenvironments more accurately than traditional monolayer cultures .

| Compound | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| Cu(I) Complex A | 1.5 | 5-fold lower |

| Cu(I) Complex B | 2.0 | 9-fold lower |

| Cisplatin | 7.5 | Reference |

Mechanisms of Antitumor Activity

The antitumor activity of this compound is attributed to several mechanisms:

- Intracellular Targeting : Cu(I) complexes target protein disulfide isomerase (PDI), leading to endoplasmic reticulum (ER) stress and subsequent cell death through paraptosis .

- Oxidative Stress Induction : The generation of ROS disrupts cellular homeostasis, triggering apoptosis pathways .

- Enhanced Cellular Uptake : Certain ligands associated with Cu(I) increase lipophilicity, facilitating better penetration into tumor cells .

Antimicrobial Properties

Copper compounds are well-known for their antimicrobial properties. This compound has been studied for its potential as an antimicrobial agent against various pathogens.

Research Findings

A study indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and generates ROS, contributing to its bactericidal effects .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. It has been investigated for its ability to inhibit metalloproteins and enzymes involved in various biological processes.

Case Study: Enzyme Inhibition

Research has shown that this compound can effectively inhibit certain enzymes at concentrations lower than those required for traditional inhibitors. For example, it was found to be a potent inhibitor of bacterial β-lactamase enzymes, which are responsible for antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity Copper(I) acetate in laboratory settings?

- Methodological Answer : this compound can be synthesized via electrochemical reduction of copper(II) precursors or controlled ligand substitution reactions. For example, electrodeposition from copper(I) oxide precursors in acetate solutions (pH 4.8–5.5) under specific potentials (e.g., −0.041 V to −0.100 V) yields films with moderate roughness factors . Purity is ensured by rigorous characterization using X-ray diffraction (XRD) to confirm crystallinity and scanning electron microscopy (SEM) to assess particle morphology . Solvent choice (e.g., aqueous vs. organic) and stoichiometric control are critical to avoid byproducts like copper(II) species .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : The dimeric structure of this compound, featuring bridging acetate ligands and coordinate bonds, is confirmed using Fourier-transform infrared spectroscopy (FT-IR) to identify carboxylate stretching modes (~1600 cm⁻¹) and X-ray crystallography to resolve bond lengths and coordination geometry . Comparative analysis with reference spectra (e.g., NIST databases) and elemental analysis (CHN) ensure consistency with the theoretical formula .

Q. What stoichiometric considerations are critical when preparing this compound solutions?

- Methodological Answer : Molar calculations require precise molecular weight (122.59 g/mol) and attention to hydration states. For instance, dissolving 8.157 g in 1 L of solvent yields a 0.1 M solution. Gravimetric analysis and titration (e.g., EDTA for copper quantification) validate concentration, while avoiding hydrolysis by maintaining acidic pH (~4–5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in synthesis parameters (e.g., pH, deposition charge) or characterization methods. Systematic replication under controlled conditions (e.g., fixed potential, solvent purity) is essential. Cross-validate catalytic efficiency using standardized testing protocols (e.g., CO₂ reduction over oxide-derived copper) and compare surface roughness factors via SEM . Meta-analyses of published XRD and FT-IR data can identify overlooked variables like amorphous impurities .

Q. What strategies optimize this compound’s electrocatalytic performance through electrodeposition?

- Methodological Answer : Adjusting electrodeposition parameters significantly impacts microstructure. For high surface area, use lactate-based solutions (pH 7.9) at −0.500 V to achieve roughness factors up to 400, compared to acetate solutions (max ~125). Control deposition charge (e.g., 10–15 C·cm⁻²) to linearly scale porosity. Post-deposition annealing in inert atmospheres enhances crystallinity without compromising active sites .

Q. How does this compound’s stability under varying environmental conditions affect its applicability in catalysis?

- Methodological Answer : Conduct accelerated stability tests by exposing samples to humid, oxidative, or thermal stress. Monitor structural degradation via in-situ XRD and FT-IR. For instance, humidity induces hydrolysis to copper(II) species, detectable by color shifts (green → blue). Stabilize using hydrophobic matrices (e.g., silica encapsulation) or additives like chelating agents .

Q. What analytical approaches distinguish this compound from copper(II) acetate in mixed-phase systems?

- Methodological Answer : Employ X-ray photoelectron spectroscopy (XPS) to differentiate oxidation states (Cu⁺ vs. Cu²⁺ peaks at ~932.5 eV and ~934.5 eV, respectively). Cyclic voltammetry in non-aqueous media (e.g., acetonitrile) reveals distinct redox potentials. Quantitative phase analysis via Rietveld refinement of XRD data resolves phase ratios in mixtures .

Q. Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, including solvent purity, equipment specifications, and environmental controls (temperature, humidity). Provide raw data (e.g., SEM images, XRD diffractograms) in supplementary materials and cite established procedures for common techniques (e.g., ICP-MS for elemental analysis) .

Q. What statistical methods ensure robust interpretation of catalytic performance data?

- Methodological Answer : Use multivariate regression to correlate synthesis parameters (pH, potential) with outcomes (roughness, efficiency). Report confidence intervals for activity measurements and apply ANOVA to assess significance. Avoid overgeneralization by explicitly stating experimental limits (e.g., "observed only in pH 5–6") .

Properties

IUPAC Name |

copper(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKZUAOAYVHBOY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(CH3COO), C2H3CuO2 | |

| Record name | copper(I) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060511 | |

| Record name | Acetic acid, copper(1+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-54-9 | |

| Record name | Cuprous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, copper(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, copper(1+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(1+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPROUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U3N93LMZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.